molecular formula C20H23FN2O4S B2872001 3-(3-(4-Fluorophenoxy)phenyl)-1-(4-(methylsulfonyl)piperazin-1-yl)propan-1-one CAS No. 1207058-62-5

3-(3-(4-Fluorophenoxy)phenyl)-1-(4-(methylsulfonyl)piperazin-1-yl)propan-1-one

Cat. No.: B2872001
CAS No.: 1207058-62-5
M. Wt: 406.47
InChI Key: YHNSLAQQPNFUBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-(4-Fluorophenoxy)phenyl)-1-(4-(methylsulfonyl)piperazin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C20H23FN2O4S and its molecular weight is 406.47. The purity is usually 95%.
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Scientific Research Applications

Metabolic Studies and Drug Design

  • Research on the metabolism of flunarizine, a compound structurally related to the specified chemical, has provided insights into its biotransformation in rats, dogs, and humans. This knowledge is crucial for understanding the metabolic pathways and designing drugs with improved efficacy and safety profiles (Lavrijsen et al., 1992).
  • The synthesis and evaluation of novel pyrimidinyl pyrazole derivatives, including those with piperazinyl groups, have shown potent antitumor activity against several tumor cell lines, highlighting the potential of such compounds in cancer therapy (Naito et al., 2005).

Pharmacological and Biological Activity

  • Novel derivatives of piperazine have been synthesized and evaluated for their antidepressant and antianxiety activities, contributing to the development of new therapeutic agents for mental health conditions (Kumar et al., 2017).
  • The identification of cytochrome P450 enzymes involved in the oxidative metabolism of Lu AA21004, a novel antidepressant, highlights the importance of metabolic studies in drug development, ensuring that new pharmaceuticals are metabolized effectively and safely in the human body (Hvenegaard et al., 2012).

Synthesis and Molecular Modification

  • The preparation of fluorine-18 labeled GBR 12909, a dopamine reuptake inhibitor, demonstrates the applicability of these compounds in developing radiotracers for neurological research, providing tools for better understanding of brain functions and disorders (Haka & Kilbourn, 1990).
  • Research into the sulfomethylation of di-, tri-, and polyazamacrocycles offers new routes to synthesize mixed-side-chain macrocyclic chelates, which are significant for developing diagnostic and therapeutic agents, especially in the field of oncology (van Westrenen & Sherry, 1992).

Properties

IUPAC Name

3-[3-(4-fluorophenoxy)phenyl]-1-(4-methylsulfonylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O4S/c1-28(25,26)23-13-11-22(12-14-23)20(24)10-5-16-3-2-4-19(15-16)27-18-8-6-17(21)7-9-18/h2-4,6-9,15H,5,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNSLAQQPNFUBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)CCC2=CC(=CC=C2)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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